High-Affinity AT1 Receptor Binding Defines Potency
Angiotensin II acetate demonstrates high-affinity binding to the AT1 receptor, a key determinant of its vasoconstrictor potency. In competitive binding assays against [125I]-Ang II on rat vascular smooth muscle cells, Angiotensin II exhibited an IC50 of 2.70 nM [1]. In contrast, the degradation product Angiotensin III shows a significantly higher IC50 of 21.1 nM at AT1 receptors , indicating an approximately 7.8-fold lower affinity. This differential binding directly translates to a 4-fold reduction in vasoconstrictor potency for Angiotensin III in isolated rat aortic rings [2].
| Evidence Dimension | AT1 Receptor Binding Affinity (IC50) |
|---|---|
| Target Compound Data | 2.70 nM |
| Comparator Or Baseline | Angiotensin III: 21.1 nM |
| Quantified Difference | Angiotensin II is ~7.8-fold more potent at AT1R |
| Conditions | Displacement of [125I]-Ang II from rat vascular smooth muscle cell membranes |
Why This Matters
This affinity difference is critical for experiments requiring precise, physiologically relevant vasoconstriction; substituting with a lower-affinity analog like Angiotensin III would yield non-equivalent results.
- [1] BindingDB. (n.d.). Affinity Data: IC50=2.70 nM. Retrieved from https://www.bindingdb.org/bind/searchby_ki.jsp?ic50=2.70&submit=Search View Source
- [2] K. K. (1995). Comparative effects of angiotensin II and its degradation products angiotensin III and angiotensin IV in rat aorta. British Journal of Pharmacology, 116(8), 3235-3240. Retrieved from https://www.scilit.net/publications/85623b9880b0ed5e25b280d871bb4536 View Source
